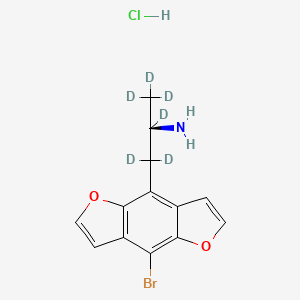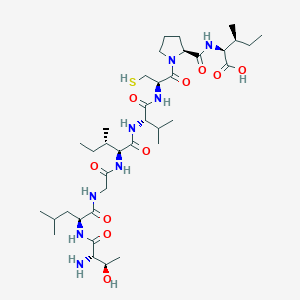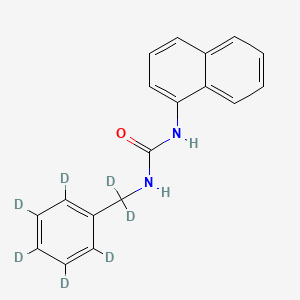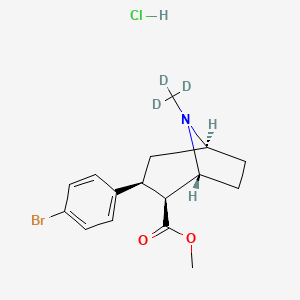
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Bromo dragonfly-d6 (hydrochloride) is a deuterated analog of the psychoactive compound Bromo-DragonFLY. It is a potent hallucinogen belonging to the phenethylamine class of compounds. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Bromo dragonfly-d6 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenethylamine precursor.
Bromination: The precursor undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide.
Deuteration: The brominated intermediate is then subjected to deuteration, which involves replacing hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.
Hydrochloride Formation: The final step involves converting the deuterated compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-Bromo dragonfly-d6 (hydrochloride) would follow similar steps but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-Bromo dragonfly-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenethylamine derivatives.
Aplicaciones Científicas De Investigación
®-(-)-Bromo dragonfly-d6 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Receptor Binding Studies: Examining the binding affinity and activity at various neurotransmitter receptors.
Toxicology: Assessing the toxicological profile and safety of the compound.
Mecanismo De Acción
The mechanism of action of ®-(-)-Bromo dragonfly-d6 (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, leading to altered neurotransmission and the hallucinogenic effects observed. The deuterium labeling allows for detailed studies of its pharmacodynamics and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
Bromo-DragonFLY: The non-deuterated analog with similar hallucinogenic properties.
2C-B: Another phenethylamine hallucinogen with a different substitution pattern.
DOB: A brominated phenethylamine with similar receptor activity.
Uniqueness
®-(-)-Bromo dragonfly-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in research studies by allowing for more precise tracking and analysis of the compound’s behavior in biological systems.
Propiedades
Fórmula molecular |
C13H13BrClNO2 |
|---|---|
Peso molecular |
336.64 g/mol |
Nombre IUPAC |
(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1/i1D3,6D2,7D; |
Clave InChI |
YDIDKNSMQNPNFC-KUXWIFSDSA-N |
SMILES isomérico |
[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])C1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |
SMILES canónico |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)



![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)

![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
